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Compound of Interest

Compound Name: 2-Amino-6-methylbenzonitrile

Cat. No.: B1267100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-6-
methylbenzonitrile (C₈H₈N₂), a valuable building block in medicinal chemistry and materials

science. Due to the limited availability of a complete public spectral dataset for this specific

compound, this guide combines experimental data from structurally analogous molecules with

established spectroscopic principles to offer a robust analytical framework.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectral data for 2-Amino-6-
methylbenzonitrile based on analysis of related compounds and known spectral correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-6-methylbenzonitrile
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2 - 7.4 Triplet 1H Aromatic H (C4-H)

~6.6 - 6.8 Doublet 1H
Aromatic H (C5-H or

C3-H)

~6.5 - 6.7 Doublet 1H
Aromatic H (C3-H or

C5-H)

~4.0 - 5.0 Broad Singlet 2H -NH₂

~2.4 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-6-methylbenzonitrile

Chemical Shift (δ, ppm) Assignment

~150 C-NH₂

~138 C-CH₃

~132 Aromatic CH

~129 Aromatic CH

~118 C-CN

~115 Aromatic CH

~110 C-CN (quaternary)

~20 -CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Amino-6-methylbenzonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium to Weak Aliphatic C-H stretch (-CH₃)

2230 - 2210 Strong, Sharp C≡N stretch (nitrile)

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium to Strong Aromatic C=C stretch

850 - 750 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-methylbenzonitrile

m/z Ion Notes

132 [M]⁺ Molecular Ion

117 [M - CH₃]⁺ Loss of a methyl group

105 [M - HCN]⁺ Loss of hydrogen cyanide

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-methylbenzonitrile in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover a range of 0-160 ppm.

A significantly larger number of scans will be required compared to the ¹H NMR spectrum

to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of

the solid sample directly onto the crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample holder (KBr pellet press or clean ATR

crystal) prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a

chemical compound like 2-Amino-6-methylbenzonitrile.

Workflow for Spectroscopic Analysis of 2-Amino-6-methylbenzonitrile
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Workflow for Spectroscopic Analysis

To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-6-methylbenzonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267100#2-amino-6-methylbenzonitrile-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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